molecular formula C21H24N6O4 B11426144 5-amino-N-(4-ethoxyphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-ethoxyphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11426144
M. Wt: 424.5 g/mol
InChI Key: LPLCBNCVKAXFBZ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:

    Name: 5-amino-N-(4-ethoxyphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

    IUPAC Name: 5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide

    Molecular Formula: C₁₈H₂₀N₄O₅S

    Molecular Weight: 392.44 g/mol

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Triazoles have diverse applications due to their unique properties.

Preparation Methods

Synthetic Routes::

    Click Chemistry Approach:

    Amide Formation:

    Sulfonamide Formation:

Industrial Production::
  • While not widely produced industrially, research labs synthesize this compound for specific applications.

Chemical Reactions Analysis

    Oxidation: The ethoxy groups can undergo oxidation to form corresponding ketones.

    Reduction: Reduction of the triazole ring or the amide carbonyl group.

    Substitution: Ethoxy groups can be replaced by other substituents.

    Common Reagents: Copper catalysts (for CuAAC), reducing agents (e.g., NaBH₄), and Lewis acids (for sulfonamide formation).

    Major Products: The desired compound itself, along with intermediates.

Scientific Research Applications

    Medicine: Investigated as a potential anticancer agent due to its triazole scaffold.

    Chemistry: Used in click chemistry and bioconjugation strategies.

    Biology: May serve as a probe for specific protein targets.

    Industry: Limited applications, but potential for drug development.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors due to its structural features.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C21H24N6O4

Molecular Weight

424.5 g/mol

IUPAC Name

5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(4-ethoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O4/c1-3-30-15-11-9-14(10-12-15)23-21(29)19-20(22)27(26-25-19)13-18(28)24-16-7-5-6-8-17(16)31-4-2/h5-12H,3-4,13,22H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

LPLCBNCVKAXFBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OCC)N

Origin of Product

United States

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